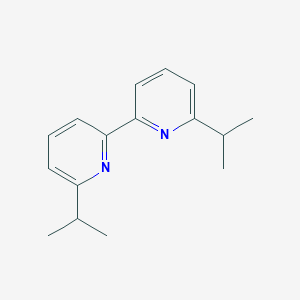
6,6'-Di(propan-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Di(propan-2-yl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The presence of isopropyl groups at the 6,6’ positions enhances the compound’s steric properties, which can influence its reactivity and binding characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di(propan-2-yl)-2,2’-bipyridine typically involves the alkylation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with isopropyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: While specific industrial methods for producing 6,6’-Di(propan-2-yl)-2,2’-bipyridine are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: 6,6’-Di(propan-2-yl)-2,2’-bipyridine can undergo oxidation reactions, particularly when coordinated with metal ions that facilitate electron transfer processes.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce various reduced bipyridine derivatives.
Scientific Research Applications
6,6’-Di(propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of bipyridine metal complexes in drug delivery systems and as therapeutic agents.
Industry: In the industrial sector, 6,6’-Di(propan-2-yl)-2,2’-bipyridine is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6,6’-Di(propan-2-yl)-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine moiety coordinates with metal ions through its nitrogen atoms, forming stable chelates. These metal complexes can participate in various catalytic cycles, electron transfer processes, and biological interactions. The specific pathways and molecular targets involved vary based on the metal ion and the overall structure of the complex.
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the isopropyl groups, commonly used in coordination chemistry.
4,4’-Di(propan-2-yl)-2,2’-bipyridine: Another isopropyl-substituted bipyridine with different substitution positions, affecting its steric and electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: A similar compound with methyl groups instead of isopropyl groups, offering different steric hindrance and reactivity.
Uniqueness: 6,6’-Di(propan-2-yl)-2,2’-bipyridine is unique due to the specific positioning of the isopropyl groups, which provides distinct steric hindrance and electronic effects. These properties can influence the compound’s binding affinity, reactivity, and overall stability in metal complexes, making it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
90334-61-5 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-propan-2-yl-6-(6-propan-2-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H20N2/c1-11(2)13-7-5-9-15(17-13)16-10-6-8-14(18-16)12(3)4/h5-12H,1-4H3 |
InChI Key |
ZRZRQJNRJXRTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















